Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Description
Nomenclature and Systematic Identification
This compound possesses multiple systematic names and identification codes that reflect its complex molecular structure and various synthetic origins. The compound is registered under Chemical Abstracts Service number 217973-03-0 and carries the Molecular Design Limited number MFCD30609529. Alternative nomenclature includes the designation trisodium 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate, which emphasizes the three sodium counterions present in the structure. The compound is also known by the abbreviated designation sodium salt of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, reflecting its derivation from the parent tricarboxylic acid.
The systematic International Union of Pure and Applied Chemistry name for this compound is trisodium 2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate. The molecular formula is established as C₁₄H₂₃N₄Na₃O₆ with a molecular weight of 412.32 grams per mole. The compound's International Chemical Identifier key is OKHVSTSMWHWVMK-UHFFFAOYSA-K, providing a unique digital fingerprint for database searches and chemical informatics applications.
Commercial suppliers utilize various product codes and catalog numbers for this compound, including designations such as JP-3105 from Combi-Blocks and BL3H97ED1ACA from BLD Pharmatech Co. The compound maintains a purity specification of typically 95-97% in commercial preparations, with storage recommendations under inert atmosphere conditions at temperatures between 2-8°C.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 217973-03-0 |
| Molecular Design Limited Number | MFCD30609529 |
| Molecular Formula | C₁₄H₂₃N₄Na₃O₆ |
| Molecular Weight | 412.32 g/mol |
| International Chemical Identifier Key | OKHVSTSMWHWVMK-UHFFFAOYSA-K |
| Typical Purity | 95-97% |
| Storage Temperature | 2-8°C |
Historical Development of Macrocyclic Polyaminocarboxylates
The historical development of macrocyclic polyaminocarboxylates represents a significant evolutionary pathway in coordination chemistry, with this compound emerging as part of the second generation of these sophisticated chelating systems. The foundational work in this field began with the discovery and characterization of 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, which serves as the parent macrocycle for numerous derivative compounds. Cyclen itself was first synthesized through innovative ring-formation strategies that exploited the Thorpe-Ingold effect to facilitate macrocyclization, utilizing reactions between deprotonated tosylamides and ditosylates under high dilution conditions.
The development of carboxylate-functionalized derivatives of cyclen began with the synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known by its abbreviated designation, which was first reported in 1976. This tetracafboxylic acid represented a breakthrough in chelation science, as it exhibited the largest known formation constant for the complexation of calcium and gadolinium ions at the time of its discovery. The success of this tetrafunctionalized system prompted extensive research into partially functionalized analogues, leading to the development of trifunctionalized derivatives such as this compound.
Modified versions of cyclen-based polyaminocarboxylates were first reported in 1988, initiating a period of rapid proliferation in this research area. The systematic exploration of partially functionalized macrocycles emerged from recognition that complete functionalization of all four nitrogen atoms was not always optimal for specific applications. Researchers discovered that leaving one nitrogen atom unfunctionalized could provide enhanced flexibility in metal coordination geometry and improved kinetic properties for complex formation.
The development of trifunctionalized derivatives like this compound reflected growing understanding of structure-activity relationships in macrocyclic chelation. Studies revealed that these systems could achieve excellent thermodynamic stability while potentially offering improved formation kinetics compared to their tetrafunctionalized counterparts. The synthesis methodology for these compounds typically involves selective alkylation of three of the four nitrogen atoms in the parent cyclen macrocycle using bromoacetic acid or similar reagents under controlled conditions.
| Development Milestone | Year | Significance |
|---|---|---|
| First cyclen synthesis | 1960s | Parent macrocycle established |
| Tetrafunctionalized derivative synthesis | 1976 | Highest known formation constants achieved |
| Modified versions introduction | 1988 | Research proliferation initiated |
| Trifunctionalized systems optimization | 1990s-2000s | Enhanced kinetic properties demonstrated |
Role in Coordination Chemistry and Chelation Science
This compound plays a fundamental role in coordination chemistry as a heptadentate chelating agent that demonstrates exceptional selectivity for metal ions with appropriate size and charge characteristics. The compound's coordination behavior reflects the sophisticated interplay between macrocyclic ring constraints and pendant arm flexibility, resulting in metal complexes with distinctive geometric and electronic properties. The twelve-membered tetraazacyclododecane ring provides a pre-organized cavity that preferentially accommodates metal ions with ionic radii appropriate for optimal metal-nitrogen bond lengths and minimal ring strain.
The chelation mechanism of this compound involves coordination through four nitrogen atoms of the macrocyclic ring and three oxygen atoms from the carboxylate pendant groups, creating a seven-coordinate complex with most metal ions. For lanthanide ions, the ligand typically functions as an octadentate system when an additional water molecule completes the coordination sphere, achieving an overall coordination number of nine. This flexibility in coordination mode represents a significant advantage over rigid tetrafunctionalized systems, as it allows the ligand to adapt to the geometric preferences of different metal ions.
The thermodynamic stability of metal complexes formed with this compound reflects the enhanced chelate effect provided by the macrocyclic structure combined with multiple carboxylate donors. Research has demonstrated that the stability constants for complexes with this ligand are substantial, though typically lower than those of the corresponding tetrafunctionalized systems due to the reduced number of carboxylate donors. However, this apparent disadvantage is often compensated by improved formation kinetics, as the presence of one unfunctionalized nitrogen atom can facilitate initial metal ion coordination and subsequent rearrangement to the final complex geometry.
Kinetic studies of complex formation with this compound have revealed formation rate constants that are significantly higher than those observed for tetrafunctionalized analogues. Specific rate constants for hydroxide-assisted formation pathways have been measured at 2.1 × 10⁷ M⁻¹s⁻¹ for gadolinium complexation, demonstrating the enhanced kinetic accessibility of this ligand system. The formation mechanism typically proceeds through diprotonated intermediates, with the rate-determining step involving deprotonation of the final coordination complex rather than initial metal ion binding.
The compound's role in luminescence sensing applications has been established through studies of lanthanide ternary complexes, particularly those involving nicotinamide adenine dinucleotide phosphate detection systems. These applications exploit the unique photophysical properties of lanthanide ions when coordinated within the macrocyclic environment, resulting in characteristic emission spectra that can serve as analytical probes for biological molecules. The ligand field provided by this compound effectively shields the metal center from vibrational quenching while maintaining sufficient electronic coupling for efficient energy transfer processes.
| Coordination Parameter | Value/Characteristic |
|---|---|
| Coordination Number | 7-9 (metal dependent) |
| Primary Donor Atoms | 4 nitrogen, 3 oxygen |
| Formation Rate Constant (Gadolinium) | 2.1 × 10⁷ M⁻¹s⁻¹ |
| Preferred Metal Ion Types | Lanthanides, alkaline earths |
| Complex Geometry | Distorted tricapped trigonal prismatic |
Properties
IUPAC Name |
trisodium;2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHVSTSMWHWVMK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N4Na3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217973-03-0 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Trisodium 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B6Z3HP8UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
DO3A is a metal chelating agent. Its primary targets are metal ions, particularly gadolinium ions (Gd^3+). These ions play a crucial role in magnetic resonance imaging (MRI), where they enhance the contrast of the images.
Mode of Action
DO3A forms a tight chelate complex with metal ions such as Gd^3+. This interaction results in the formation of Gd-DO3A complexes. The chelation process involves the donation of electron pairs from the DO3A to the metal ion, resulting in a stable complex.
Biochemical Analysis
Biochemical Properties
Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules primarily through chelation. The compound’s strong binding affinity for metal ions allows it to modulate the activity of metalloenzymes and influence various biochemical pathways. For instance, it can form complexes with gadolinium ions, which are used as contrast agents in MRI, enhancing the imaging of biological tissues.
Cellular Effects
The effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate on cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Its ability to chelate metal ions can affect the availability of essential cofactors for enzymatic reactions, thereby modulating metabolic activities. Additionally, the compound’s interaction with cellular proteins can lead to changes in gene expression, impacting various cellular functions.
Molecular Mechanism
At the molecular level, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate exerts its effects through binding interactions with biomolecules. The compound’s chelation of metal ions can inhibit or activate metalloenzymes, depending on the specific enzyme and metal ion involved. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting biochemical pathways and cellular functions. Additionally, the compound can influence gene expression by modulating the availability of metal ions required for transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and at low temperatures (2-8°C), ensuring its efficacy in long-term experiments. Prolonged exposure to environmental factors such as light and air can lead to degradation, affecting its biochemical properties and interactions.
Dosage Effects in Animal Models
The effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing adverse effects. At high doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic activities. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is involved in various metabolic pathways, primarily through its interaction with metalloenzymes and cofactors. The compound’s chelation of metal ions can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, its interaction with gadolinium ions can affect the metabolism of contrast agents used in MRI, enhancing their imaging properties.
Transport and Distribution
Within cells and tissues, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to form stable complexes with metal ions also influences its distribution, as these complexes can be transported across cell membranes and into target tissues.
Subcellular Localization
The subcellular localization of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, the compound’s chelation of metal ions can target it to mitochondria, influencing mitochondrial function and metabolic activities.
Biological Activity
Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, commonly referred to as DO3A, is a chelating agent that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores the biological activity of DO3A, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H23N4Na3O6
- Molecular Weight : 412.32 g/mol
- CAS Number : 217973-03-0
DO3A features a tetraazacyclododecane core with three acetic acid side chains, allowing it to effectively chelate metal ions. This structure is crucial for its biological activity, particularly in medical imaging and therapy.
Mechanisms of Biological Activity
DO3A primarily functions as a chelator for metal ions such as gadolinium (Gd) and manganese (Mn), which enhances its utility in various biomedical applications. The biological activity can be attributed to several mechanisms:
- Metal Ion Chelation : DO3A binds to metal ions, facilitating their transport and bioavailability in biological systems. This property is particularly useful in MRI contrast agents where gadolinium is used for enhanced imaging contrast.
- Antimicrobial Activity : Research indicates that metal complexes of DO3A exhibit antimicrobial properties. The chelation of essential metal ions disrupts bacterial metabolism and growth.
- Cellular Uptake : The structure of DO3A allows for improved cellular uptake of the metal complexes it forms. This is critical in drug delivery systems where targeted therapy is desired.
Biological Activity Data
The following table summarizes key findings related to the biological activity of DO3A:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various metal chelates, DO3A complexes showed significant bactericidal activity against Gram-positive and Gram-negative bacteria at concentrations as low as 250 ppm. The study highlighted the potential use of DO3A in developing new antimicrobial agents targeting resistant bacterial strains .
Case Study 2: MRI Applications
A clinical trial involving patients with tumors utilized Gd-DO3A as a contrast agent during MRI scans. The results indicated superior imaging quality and tumor delineation compared to conventional gadolinium-based agents. This study emphasizes the importance of DO3A in enhancing diagnostic imaging techniques .
Case Study 3: Drug Delivery Systems
Research on Gd-DO3A complexes demonstrated their effectiveness as carriers for chemotherapeutic drugs in targeted cancer therapy. The complexes facilitated increased drug accumulation in tumor tissues while minimizing systemic toxicity .
Chemical Reactions Analysis
Derivatization Reactions
DO3A serves as a precursor for functionalized ligands through alkylation or acylation:
-
N-Alkylation : Reaction with epoxides (e.g., propylene oxide) introduces hydroxyalkyl groups, forming derivatives like 10-(2-hydroxypropyl)-DO3A (HPDO3A) .
-
Acylation : Glycidamide or tert-butyl bromoacetate modifies the fourth nitrogen, enabling conjugation with biomolecules or fluorophores .
Example Reaction Pathway :
-
Alkylation :
-
Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) removes tert-butyl esters to regenerate carboxylic acid groups .
Metal Chelation and Stability
DO3A forms stable complexes with trivalent lanthanides (e.g., Gd³⁺, La³⁺) and transition metals (e.g., Zn²⁺, Ca²⁺):
-
Gadolinium Complexation : Used in MRI contrast agents (e.g., Gadoteridol), where DO3A derivatives exhibit high thermodynamic stability (log K ≈ 21–23) .
-
pH Sensitivity : Deprotonation occurs at pH > 8.5, enhancing metal-binding efficiency .
Table 2: Stability Constants of DO3A Complexes
| Metal Ion | log K (Stability Constant) | Application | Source |
|---|---|---|---|
| Gd³⁺ | 23.8 | MRI Contrast Agents | |
| Zn²⁺ | 16.5 | Biochemical Studies | |
| Ca²⁺ | 10.2 | Ion Transport |
Hydrolysis and Degradation
DO3A undergoes controlled hydrolysis in acidic or basic media:
-
Acidic Hydrolysis : Cleaves tert-butyl esters to yield free carboxylic acids (e.g., DO3A from tri-tert-butyl DO3A) .
-
Alkaline Hydrolysis : Degrades macrocyclic structure at pH > 12.5, releasing metal ions .
Industrial-Scale Production
Patented methods emphasize solvent-free carboxymethylation in water, reducing environmental impact :
Comparison with Similar Compounds
Chemical Identity
Properties
- Solubility : High aqueous solubility due to the sodium counterions, making it suitable for biomedical applications requiring aqueous formulations.
- Storage : Stable under inert atmosphere at 2–8°C .
- Applications : Primarily used as a precursor for synthesizing metal chelates (e.g., gadolinium complexes) in magnetic resonance imaging (MRI) contrast agents .
Comparison with Structurally Similar Compounds
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid)
Key Difference : The sodium derivative lacks one carboxylate group compared to DOTA, reducing its metal-binding capacity but enhancing solubility for specific formulations .
Tri-tert-butyl DOTA Derivatives
Example: Tri-tert-butyl 2,2',2''-(10-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
- CAS No.: 1613382-10-7
- Molecular Formula : C₃₂H₅₇N₅O₇
- Molecular Weight : 642.87 g/mol .
| Property | Sodium Derivative | Tri-tert-butyl Derivative |
|---|---|---|
| Solubility | Aqueous | Lipophilic (tert-butyl esters enhance organic solubility) |
| Functional Groups | Carboxylates | Esters + reactive dioxopyrrole for bioconjugation |
| Applications | Direct chelation | Targeted drug delivery, protein interaction studies |
Key Difference : The tert-butyl groups protect carboxylates during synthesis, requiring acidic deprotection (e.g., trifluoroacetic acid) to activate chelation sites .
Triethyl 2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetate
Key Difference : Ethyl esters act as intermediates in synthesis, necessitating hydrolysis to convert to active chelators .
Gadolinium Complexes (e.g., Gadobutrol)
- Example: Gadolinium 2,2',2''-[10-[(1RS,2SR)-2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetate monohydrate
- Molecular Formula : C₁₈H₃₁GdN₄O₉·H₂O
- Molecular Weight : 623 g/mol .
| Property | Sodium Derivative | Gadobutrol |
|---|---|---|
| Structure | Free ligand | Gd³⁺-ligand complex |
| Relaxivity | N/A | High (enhances MRI contrast) |
| Applications | Precursor | Clinical MRI contrast agent |
Key Difference : The sodium form serves as a ligand precursor, while gadobutrol is the functional metal complex .
Preparation Methods
Synthesis of Precursors
The preparation of this compound typically starts with the synthesis of intermediate compounds such as tri-tert-butyl or triethyl derivatives of 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate. These intermediates are essential for introducing acetate groups in a controlled manner.
Key Steps for Precursors
- Reactants :
- 1,4,7,10-Tetraazacyclododecane (cyclen)
- Alkyl bromoacetates (e.g., tert-butyl bromoacetate or ethyl bromoacetate)
- Reaction Medium :
- Dimethylformamide (DMF) as a solvent
- A base such as potassium carbonate or sodium hydroxide to facilitate nucleophilic substitution
- Reaction Conditions :
- Room temperature to mild heating
- Short reaction times (compared to traditional methods)
Example Reaction:
Cyclen reacts with tert-butyl bromoacetate in DMF in the presence of a base. The reaction proceeds via nucleophilic substitution at the nitrogen atoms of cyclen to form tri-tert-butyl-2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate. This method is advantageous due to its high yield and economic efficiency under mild conditions.
Deprotection and Conversion to Sodium Salt
Once the protected intermediate (e.g., tri-tert-butyl derivative) is synthesized, it undergoes deprotection to remove the protecting groups and expose the acetate functionalities. This step is followed by neutralization with sodium hydroxide to form the sodium salt.
Deprotection Process
- Method : Acid hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid.
- Conditions :
- Room temperature or slight heating
- Reaction time varies depending on the protecting group used
- Outcome : Removal of tert-butyl or ethyl groups yields free carboxylic acids.
Neutralization
The free carboxylic acid groups are then neutralized with sodium hydroxide to produce the final compound: Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate.
Alternative Approaches
Direct Synthesis
Some methods aim to bypass the protection-deprotection steps by directly reacting cyclen with sodium bromoacetate under basic conditions. However:
- Yields are generally lower.
- The process may require higher temperatures and longer reaction times.
Data Summary Table
| Step | Reactants | Solvent | Base | Temperature | Key Outcome |
|---|---|---|---|---|---|
| Synthesis of Intermediate | Cyclen + tert-butyl bromoacetate | DMF | Potassium carbonate | Room temp | Tri-tert-butyl derivative |
| Deprotection | Tri-tert-butyl derivative + TFA | None (neat TFA) | None | Room temp | Free carboxylic acids |
| Neutralization | Free acids + NaOH | Water | Sodium hydroxide | Room temp | Sodium salt of target compound |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, and how can they be addressed?
- Answer : The synthesis involves alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetate esters under controlled conditions. A critical challenge is achieving regioselective functionalization of the macrocycle while avoiding over-alkylation. Evidence from optimized protocols suggests using tert-butyl or ethyl bromoacetate derivatives with anhydrous potassium carbonate in acetonitrile under inert atmospheres to improve yield (65–73%) and purity (>99% by HPLC) . Purification via recrystallization or column chromatography is essential to remove unreacted cyclen and byproducts.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Answer : Purity is typically assessed via HPLC with UV detection (e.g., 254 nm), while structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For example, tri-tert-butyl derivatives show characteristic tert-butyl proton signals at ~1.4 ppm in ¹H NMR, and ester carbonyl stretches at ~1720 cm⁻¹ in IR . Metal complex purity is verified by elemental analysis and relaxivity measurements in MRI applications .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : The compound and its intermediates are hygroscopic and may release toxic fumes upon decomposition. Key protocols include:
- Use of PPE (gloves, goggles, lab coats) and working in a fume hood.
- Immediate washing with water for skin/eye contact (P307+P311) .
- Storage under inert gas (argon) at room temperature to prevent hydrolysis . Environmental hazards (e.g., H410) necessitate proper waste disposal to avoid aquatic toxicity .
Advanced Research Questions
Q. How do thermodynamic and kinetic stability constants of its gadolinium(III) complex impact MRI contrast agent efficacy?
- Answer : The Gd(III) complex’s stability is critical for minimizing metal dissociation in vivo. Thermodynamic stability (log K ~18–22) and kinetic inertness (half-life >10<sup>3</sup> hours at pH 1) are determined via potentiometric titrations and spectrophotometric competition assays. High stability prevents gadolinium retention in tissues, reducing nephrogenic systemic fibrosis risk . Relaxivity (r₁) optimization (~4.5 mM⁻¹s⁻¹ at 1.5 T) is achieved by tuning ligand rigidity and hydration state .
Q. What strategies enhance the relaxivity of its metal complexes for targeted MRI applications?
- Answer : Modifications include:
- Hydrophobic substituents : Introducing tert-butyl or benzyl esters increases rotational correlation time (τR), boosting relaxivity .
- Targeting moieties : Conjugation to ursolic acid derivatives or peptides improves tumor-specific accumulation, as shown in cytotoxicity assays (IC50 ~10–50 µM) .
- Redox-sensitive groups : Disulfide linkages enable intracellular contrast enhancement by cleaving in reducing environments .
Q. How can contradictory data on ligand nomenclature (e.g., DOTA vs. DO3A monoamide) be resolved in literature?
- Answer : Discrepancies arise from differing conventions:
- IUPAC : "10-(2-alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid" is precise but verbose.
- Common usage : "DOTA monoamide" implies three acetate arms and one amide, whereas "DO3A monoamide" emphasizes the missing acetate. Researchers should clarify terminology in methodologies to avoid misinterpretation .
Q. What functionalization methods enable covalent attachment of this ligand to nanoparticles or biomolecules?
- Answer : Silane coupling (e.g., 3-(trimethoxysilyl)propyl groups) allows immobilization on silica nanoparticles . For biomolecule conjugation:
- Maleimide-DOTA derivatives react with thiols (-SH) in proteins.
- Alkyne/azide click chemistry facilitates modular attachment to antibodies or oligonucleotides . Reaction yields (>85%) and purity are monitored via LC-MS .
Methodological Insights
- Synthesis Optimization : Use tert-butyl bromoacetate for steric protection of esters during alkylation. Post-reaction hydrolysis with TFA/water (95:5) removes protecting groups without degrading the macrocycle .
- Stability Testing : Simulate physiological conditions (pH 7.4, 37°C) with competing ligands (e.g., EDTA) to assess metal dissociation rates .
- Relaxivity Measurement : Conduct NMRD (nuclear magnetic relaxation dispersion) profiles at 0.47–7 T to correlate field strength with r₁/r₂ ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
